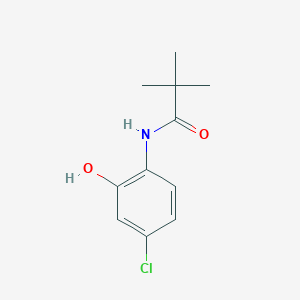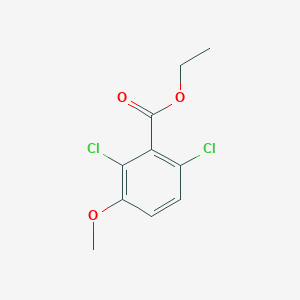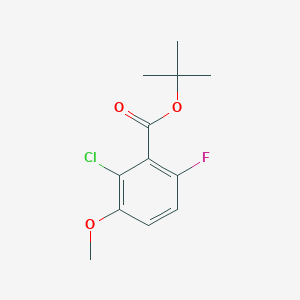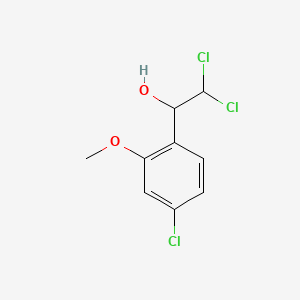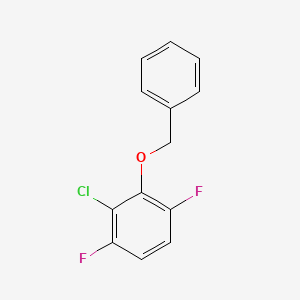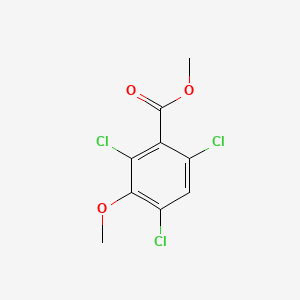![molecular formula C17H28O4 B14019669 1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-propan-2-ylbenzene CAS No. 25486-75-3](/img/structure/B14019669.png)
1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-propan-2-ylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene,1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-4-(1-methylethyl)- is a complex organic compound characterized by its unique structure, which includes multiple ethoxyethoxy groups attached to a benzene ring. This compound is known for its diverse applications in various scientific fields due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-4-(1-methylethyl)- typically involves multi-step organic reactions. One common method includes the reaction of benzene derivatives with ethylene oxide under controlled conditions to introduce the ethoxyethoxy groups. The reaction conditions often require the presence of a catalyst, such as a Lewis acid, to facilitate the addition of ethylene oxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene,1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-4-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons or alcohols, depending on the reagents used.
Substitution: Electrophilic substitution reactions are common, where the benzene ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are often employed under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
Benzene,1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-4-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its unique solubility properties.
Biology: Employed in the study of biological membranes and as a model compound for understanding lipid interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of Benzene,1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-4-(1-methylethyl)- involves its interaction with various molecular targets. The ethoxyethoxy groups can form hydrogen bonds and interact with polar sites on proteins and enzymes, influencing their activity. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in biological molecules, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene,1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-4-(methylthio)-: Similar structure but with a methylthio group instead of a methylethyl group.
1-Ethoxy-2-(2-methoxyethoxy)ethane: Contains similar ethoxyethoxy groups but lacks the benzene ring.
Uniqueness
Benzene,1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-4-(1-methylethyl)- is unique due to its combination of a benzene ring with multiple ethoxyethoxy groups, providing distinct chemical and physical properties that are not found in simpler ethers or benzene derivatives .
Propriétés
Numéro CAS |
25486-75-3 |
|---|---|
Formule moléculaire |
C17H28O4 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-4-propan-2-ylbenzene |
InChI |
InChI=1S/C17H28O4/c1-5-18-10-11-19-12-13-20-15(4)21-17-8-6-16(7-9-17)14(2)3/h6-9,14-15H,5,10-13H2,1-4H3 |
Clé InChI |
PDWYNHRWUARRTK-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOCCOC(C)OC1=CC=C(C=C1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


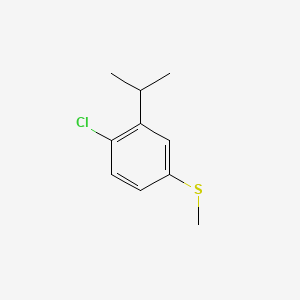
![4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14019601.png)
![1-[2-[(6-Chloro-2-methoxy-acridin-9-yl)amino]ethylamino]propan-2-ol](/img/structure/B14019609.png)
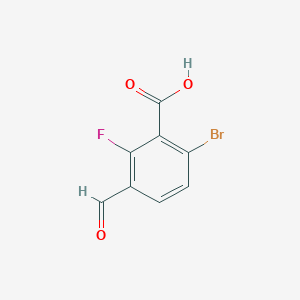
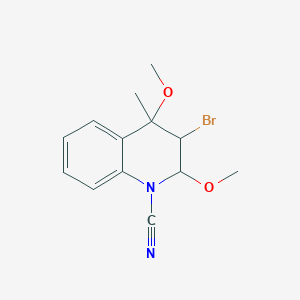
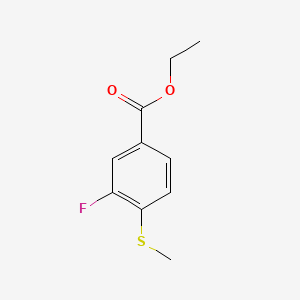
![Benzenamine,N-[(3-chlorophenyl)methylene]-4-methyl-](/img/structure/B14019627.png)
![(3R)-3-[4-chloro-3-[[(2S,3R)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoyl]amino]phenyl]-3-cyclopropylpropanoic acid](/img/structure/B14019628.png)
